Cas no 194423-47-7 (2-Toluidine-d9)

2-Toluidine-d9 structure
2-Toluidine-d9 structure
商品名:2-Toluidine-d9
CAS番号:194423-47-7
MF:C7H9N
メガワット:107.15306
CID:93935
PubChem ID:10678216

2-Toluidine-d9 化学的及び物理的性質

名前と識別子

    • O-TOLUIDINE-D9
    • 2-Toluidine-13C6
    • 2-Toluidine-d9
    • 1-Amino-2-methylbenzene-d9
    • 2-Amino-1-methylbenzene-d9
    • 2-Aminotoluene-d9
    • 2-Methyl-1-aminobenzene-d9
    • 2-Methylaniline-d9
    • 2-Methylbenzenamine-d9
    • 2-Methylphenylamine-d9
    • NSC 15348-d9-
    • 2-Tolylamine-d9
    • o-Aminotoluene-d9
    • o-Methylaniline-d9
    • D98836
    • Benzen-2,3,4,5-d4-amine-d2, 2-(methyl-d3)- (9CI); 2-Toluidine-d9; o-Toluidine-d9; 2-Toluidine D9
    • 2-Toluidine-d7
    • 194423-47-7
    • 68408-22-0
    • N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
    • AKOS030242661
    • 2-(?H?)methyl(?H?)aniline
    • インチ: InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
    • InChIKey: RNVCVTLRINQCPJ-LLZDZVHOSA-N
    • ほほえんだ: N([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1C([2H])([2H])[2H]

計算された属性

  • せいみつぶんしりょう: 125.18643
  • どういたいしつりょう: 116.13
  • 同位体原子数: 9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 70.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 26A^2

じっけんとくせい

  • PSA: 3.24

2-Toluidine-d9 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE80742-500mg
O-TOLUIDINE-D9
194423-47-7
500mg
$398.00 2024-04-20
A2B Chem LLC
AE80742-1g
O-TOLUIDINE-D9
194423-47-7
1g
$550.00 2024-04-20

2-Toluidine-d9 関連文献

2-Toluidine-d9に関する追加情報

Research Briefing on 194423-47-7 and 2-Toluidine-d9 in Chemical Biology and Pharmaceutical Applications

The compound with CAS number 194423-47-7 and the deuterated product 2-Toluidine-d9 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the development of novel therapeutic agents and analytical methodologies, particularly in the context of drug metabolism and pharmacokinetic studies. This briefing provides an overview of the latest research findings, highlighting their applications, mechanisms, and future potential.

Recent studies have demonstrated that 194423-47-7 serves as a key intermediate in the synthesis of biologically active molecules. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways, showcasing its potential in treating chronic inflammatory diseases. The incorporation of deuterium in 2-Toluidine-d9 enhances its stability and metabolic resistance, which is critical for tracer studies in drug development.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists employed 2-Toluidine-d9 as a stable isotope-labeled internal standard in mass spectrometry-based assays. This application significantly improved the accuracy and reproducibility of quantitative analyses, enabling more precise measurements of drug concentrations in biological matrices. The study underscored the importance of deuterated compounds in advancing analytical techniques, particularly in the early stages of drug discovery.

Another notable research effort focused on the mechanistic insights of 194423-47-7 in modulating protein-protein interactions. Using advanced computational modeling and X-ray crystallography, researchers elucidated the binding modes of this compound with target proteins, providing a structural basis for the design of next-generation therapeutics. These findings were published in Nature Chemical Biology and have opened new avenues for the development of small-molecule modulators with enhanced specificity and efficacy.

The pharmaceutical industry has also recognized the potential of these compounds in addressing challenges related to drug resistance. A recent patent application highlighted the use of 194423-47-7 derivatives as adjuvants in combination therapies, demonstrating synergistic effects with existing anticancer drugs. This approach could pave the way for more effective treatment regimens, particularly in oncology.

Looking ahead, the integration of 194423-47-7 and 2-Toluidine-d9 into high-throughput screening platforms is expected to accelerate the discovery of novel drug candidates. Their unique properties make them ideal candidates for probing biological systems and elucidating complex biochemical pathways. Future research directions may include exploring their applications in personalized medicine and targeted drug delivery systems.

In conclusion, the latest research on 194423-47-7 and 2-Toluidine-d9 underscores their transformative potential in chemical biology and pharmaceutical sciences. From serving as critical tools in analytical chemistry to enabling the development of innovative therapeutics, these compounds are poised to make significant contributions to the field. Continued investment in their study and application will undoubtedly yield further breakthroughs, addressing unmet medical needs and advancing human health.

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